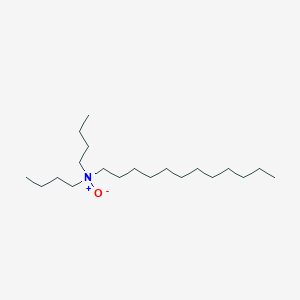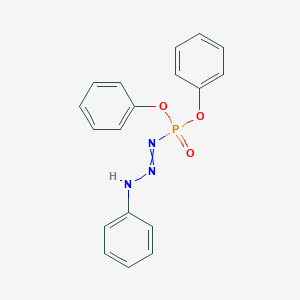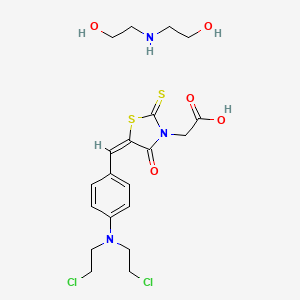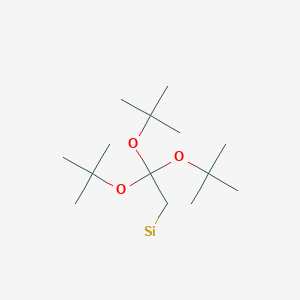
N,N-Dibutyldodecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyldodecan-1-amine N-oxide is a tertiary amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. This compound is known for its surfactant properties, making it useful in various industrial and consumer applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. The most common oxidizing agents used are hydrogen peroxide and peracids. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the oxidation process is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various nitrogen oxides.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Higher nitrogen oxides.
Reduction: Tertiary amine.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the solubilization of proteins and the study of macromolecular interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Wirkmechanismus
The primary mechanism of action of N,N-Dibutyldodecan-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification and solubilization processes .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyldodecan-1-amine N-oxide
- Lauryldimethylamine oxide
- N,N-Dimethyl-1-dodecylamine N-oxide
Comparison: N,N-Dibutyldodecan-1-amine N-oxide is unique due to its longer alkyl chain and the presence of butyl groups, which enhance its hydrophobic properties compared to similar compounds like N,N-Dimethyldodecan-1-amine N-oxide . This makes it more effective in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
104593-40-0 |
|---|---|
Molekularformel |
C20H43NO |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
N,N-dibutyldodecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-4-7-10-11-12-13-14-15-16-17-20-21(22,18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |
InChI-Schlüssel |
UUALFINSILHDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)



![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)


![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
